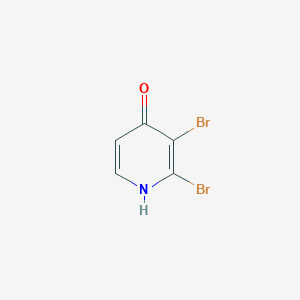

2,3-dibromo-1H-pyridin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3Br2NO |

|---|---|

Molecular Weight |

252.89 g/mol |

IUPAC Name |

2,3-dibromo-1H-pyridin-4-one |

InChI |

InChI=1S/C5H3Br2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

InChI Key |

OUNJYPJITPZAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C(C1=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromo 1h Pyridin 4 One

Classical Approaches to 2,3-Dibromo-1H-Pyridin-4-one Synthesis

Traditional methods for synthesizing this compound have primarily relied on direct bromination of the parent pyridin-4-one or a stepwise construction of the heterocyclic ring.

Direct bromination of pyridin-4-one is a common approach to introduce bromine atoms onto the ring. However, controlling the regioselectivity to obtain the 2,3-dibromo isomer can be challenging. The reaction of pyridin-4-ones with halogens is often facile, leading to the formation of 3,5-disubstituted products. cdnsciencepub.com

The reactivity of the pyridin-4-one system towards electrophilic bromination is influenced by the pH of the reaction medium. At a pH below 6, the reaction proceeds through the pyridone tautomer, while at a pH above 6, it occurs via the conjugate anion. cdnsciencepub.com A critical challenge in achieving selective monobromination is that the resulting 3-bromo-4-pyridone is often more reactive towards further bromination than the starting pyridin-4-one, leading to the formation of dibrominated products like 3,5-dibromo-4-pyridone. cdnsciencepub.com For instance, the bromination of 4-pyridone in concentrated hydrobromic acid or unbuffered aqueous potassium bromide solution predominantly yields the 3,5-dibromo derivative. cdnsciencepub.com

To favor the formation of a specific bromo-substituted pyridone, careful control of reaction conditions is necessary. For example, direct bromination of 4-pyridone in an aqueous medium buffered at pH 4 has been suggested as a viable approach for preparing 3-bromo-4-pyridone, although the formation of the dibromo product is still a competing reaction. cdnsciencepub.com

| Reactant | Brominating Agent | Solvent/Conditions | Major Product(s) | Reference |

| 4-Pyridone | Bromine | Concentrated HBr | 3,5-Dibromo-4-pyridone | cdnsciencepub.com |

| 4-Pyridone | Bromine | 1 M aqueous KBr | 3,5-Dibromo-4-pyridone | cdnsciencepub.com |

| 4-Pyridone | Bromine | Aqueous, pH 4 buffer | 3-Bromo-4-pyridone, 3,5-Dibromo-4-pyridone | cdnsciencepub.com |

An alternative to direct bromination involves the stepwise construction of the desired this compound ring system. This approach offers greater control over the placement of the bromine substituents. The synthesis can begin with appropriately substituted acyclic precursors that undergo cyclization to form the pyridinone ring. While specific examples for the direct stepwise synthesis of this compound are not extensively detailed in the provided search results, the general principle of constructing pyridinone rings from open-chain compounds is a well-established synthetic strategy. acs.org This could involve the condensation of a dicarbonyl compound with an amine, where the bromine atoms are already present on one of the starting materials.

Modern Advancements in this compound Preparation

Recent developments in synthetic chemistry have led to more sophisticated and efficient methods for preparing brominated pyridinones.

The use of catalysts can significantly improve the selectivity and efficiency of bromination reactions. While the direct catalytic synthesis of this compound is not explicitly described, related catalytic brominations of pyridinone derivatives have been reported. For instance, N-Bromosuccinimide (NBS) in the presence of a phase-transfer catalyst like tetra-n-butylammonium tetraphenylborate (B1193919) has been used for the regioselective bromination of 1-phenylpyridin-2(1H)-one, yielding the p-bromophenyl derivative in high yields. Such catalytic systems can enhance the solubility of reagents and stabilize reactive intermediates, thereby minimizing over-bromination. Although applied to a different isomer, this methodology highlights the potential of catalytic approaches for the selective bromination of pyridinone scaffolds.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comscirp.org For the synthesis of brominated pyridinones, this could translate to using less hazardous brominating agents than elemental bromine and employing solvent-free or aqueous reaction conditions. For example, a facile and eco-friendly method for the synthesis of imidazoles and thiazoles has been developed using NBS as both a bromine source and an oxidant in water. researchgate.net While not directly applied to this compound, this approach demonstrates the potential for developing greener synthetic routes for related brominated heterocycles. The use of recyclable catalysts, such as magnetic nanoparticles, has also been explored for the synthesis of substituted pyridines, offering advantages like easy separation and reuse. orgchemres.org

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as the choice of brominating agent, solvent, temperature, and reaction time. For instance, in the synthesis of diarylated pyridines via Suzuki-Miyaura coupling, careful optimization of the palladium source, ligand, base, and solvent system was performed to maximize the yield of the desired product while suppressing the formation of byproducts. researchgate.net A similar systematic approach could be applied to the bromination of pyridin-4-one to enhance the yield of the 2,3-dibromo isomer. The choice of brominating agent is also critical; for example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a preferred reagent for the bromination of certain pyridine (B92270) derivatives. google.com The molar ratio of the brominating agent to the pyridine substrate is another key parameter to control to avoid the formation of undesired side products. google.com

Reactivity Profiles and Transformational Chemistry of 2,3 Dibromo 1h Pyridin 4 One

Electrophilic and Nucleophilic Reactions of the 2,3-Dibromo-1H-Pyridin-4-one Nucleus

The pyridinone ring system of this compound, substituted with two halogen atoms, is susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carbonyl group and the bromine atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

Halogen Dance and Halogen Exchange Reactions

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic ring. ic.ac.ukclockss.org This reaction is often initiated by a strong base, such as a lithium amide, which deprotonates the ring to form an aryl lithium intermediate. ic.ac.uk This intermediate can then rearrange, with the halogen "dancing" to a new position. The final product is formed after quenching the reaction with an electrophile. ic.ac.uk

While specific studies on the halogen dance reaction of this compound are not extensively detailed in the provided search results, the general principles of halogen dance on substituted pyridines suggest its potential applicability. clockss.orgresearchgate.net For instance, halogen migrations are well-documented for various bromopyridines, where treatment with bases like lithium diisopropylamide (LDA) can induce a 1,2-shift of the bromine atom. clockss.org The presence of directing groups can influence the regioselectivity of this rearrangement. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Dibromopyridinones

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridinone rings. wikipedia.org The electron-deficient nature of the pyridine (B92270) ring, enhanced by the carbonyl group and bromine atoms, facilitates the attack of nucleophiles. stackexchange.com In pyridines, nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate. stackexchange.com

In the case of this compound, the C2 and C6 positions are activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the departure of a bromide ion as the leaving group. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. youtube.com The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The two bromine atoms on the this compound scaffold serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in the synthesis of complex organic molecules. acs.org

Suzuki, Sonogashira, and Stille Coupling Applications

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orgresearchgate.net It is widely used for the formation of biaryl compounds. researchgate.net this compound can be selectively coupled with various boronic acids or their esters at either the C2 or C3 position. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, different palladium catalysts and ligands can exhibit varying reactivity towards the two bromine atoms. nih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic compounds. This compound can undergo Sonogashira coupling to introduce alkynyl groups at the C2 and/or C3 positions. scirp.org The reaction conditions can be tuned to achieve either mono- or di-alkynylation. researchgate.net

Stille Coupling: The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound with an organohalide, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.org this compound can be a substrate in Stille couplings, allowing for the introduction of various organic groups at the bromine-substituted positions. libretexts.org The reactivity of the two bromine atoms can differ, potentially allowing for sequential and selective couplings. researchgate.net

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki | Pd catalyst, base | Boronic acid/ester | Aryl/heteroaryl substituted pyridinone |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base | Terminal alkyne | Alkynyl substituted pyridinone |

| Stille | Pd catalyst | Organostannane | Alkyl/aryl/vinyl substituted pyridinone |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wuxiapptec.comorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound can be aminated at the C2 and C3 positions using this methodology. nih.gov A variety of primary and secondary amines can be used as coupling partners. researchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields and controlling selectivity. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromopyridines

| Substrate | Amine | Catalyst System | Product |

|---|---|---|---|

| 2-Bromopyridine | Volatile amines | Pd catalyst | 2-Aminopyridine derivatives |

| 4-Bromo-1H-1-tritylpyrazole | Various amines | Pd(dba)2/tBuDavePhos | 4-Aminopyrazole derivatives |

Ring Modifications and Annulation Reactions of this compound

The this compound core can undergo various ring modification and annulation reactions to construct more complex fused heterocyclic systems. These transformations often exploit the reactivity of the diene system within the pyridinone ring or the functional groups attached to it.

Annulation reactions, which involve the formation of a new ring fused to the existing one, are a powerful strategy in heterocyclic synthesis. nih.gov For instance, dihydropyridinones can undergo cycloaddition reactions with the C5-C6 double bond. acs.org While specific examples for this compound are not detailed in the provided results, the general reactivity patterns of pyridinones suggest its potential as a precursor for such transformations. mdpi.comwur.nl For example, tandem reactions involving an initial functionalization via cross-coupling followed by an intramolecular cyclization could lead to the formation of fused ring systems. scispace.com

Cyclization Strategies for Fused Heterocyclic Systems

The presence of two bromine atoms on the pyridinone ring of this compound provides reactive handles for the construction of fused heterocyclic systems. While direct examples utilizing this specific starting material are not extensively documented, established cyclization methodologies on related bromo-substituted pyridone scaffolds suggest several potential synthetic routes.

One plausible approach is through intramolecular cyclization . By first introducing a suitable functional group at the N1-position, subsequent intramolecular ring closure can be achieved. For instance, N-alkylation with a bifunctional reagent can set the stage for cyclization. An example of this strategy is the intramolecular oxidative addition of alkyl radicals to the 2-pyridone system, which has been shown to be effective even when traditional tin-based radical cyclizations fail. scielo.org.mx

Another strategy involves intermolecular cyclization reactions where the dibromopyridinone acts as a building block. For example, the synthesis of imidazo[1,2-a]pyridines has been accomplished through the reaction of 2-aminopyridines with α,β-unsaturated ketones or, more relevantly, with 1,1-dibromo-2-phenylethene in a catalyst-free cascade process. organic-chemistry.org This suggests that this compound could potentially react with suitable dinucleophiles to form fused systems. Copper-catalyzed aerobic oxidative coupling of pyridines with enamides has also been reported for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, where CuBr₂ acts as both a catalyst and a brominating agent. beilstein-journals.org

Furthermore, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize a variety of polyheterocycles containing pyrrole (B145914) and pyridine rings. nih.govbeilstein-journals.org This highlights the utility of bromo-substituted pyridinium (B92312) species in constructing complex fused systems.

These examples from related systems suggest that this compound is a promising precursor for a range of fused heterocycles, likely proceeding through initial substitution at one or both bromine atoms, or at the ring nitrogen, followed by a cyclization event.

Rearrangement Processes and Their Mechanistic Implications

The pyridinone scaffold can undergo various skeletal rearrangements, leading to diverse molecular architectures. While specific rearrangement studies on this compound are not prevalent in the literature, the fundamental reactivity of pyridines and related heterocycles provides insight into potential transformations.

Recent advances in synthetic methodology have demonstrated the skeletal editing of pyridines, transforming them into other aromatic systems like benzenes and naphthalenes. nih.govacs.orgresearchgate.net These processes often involve a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. Such strategies could potentially be applied to this compound to access highly substituted carbocyclic cores.

Another relevant transformation is the di-π-ethane rearrangement , which has been facilitated by visible-light-mediated energy-transfer catalysis. chinesechemsoc.org This type of rearrangement can lead to the formation of three-membered ring structures and allow for the skeletal remodeling of complex pyridine scaffolds.

Thermal rearrangements have also been observed in related systems. For instance, substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo thermal rearrangement in DMSO to yield xanthenyl-substituted dihydropyridines and hexahydrobenzo[b] nih.govd-nb.infonaphthyridines. mdpi.com The mechanism of this transformation is proposed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Furthermore, semi-pinacol rearrangements have been utilized in the dearomative spirocyclization of 4-(1'-hydroxycyclobutyl)pyridines, induced by an electrophile. nih.gov This indicates that with appropriate substitution, the pyridinone ring of this compound could potentially undergo similar rearrangements.

The mechanistic implications of these potential rearrangements are significant. They often involve complex electronic redistributions and the formation of strained intermediates. The presence of the two bromine atoms would undoubtedly influence the feasibility and outcome of such reactions, potentially directing the regioselectivity of bond formations and cleavages.

Oxidation and Reduction Chemistry of this compound

The electronic nature of the pyridinone ring, coupled with the presence of two oxidizable/reducible bromine atoms, makes the oxidation and reduction chemistry of this compound a subject of significant interest.

Selective Reduction of Bromine Atoms

The selective reduction of one bromine atom in the presence of the other is a key challenge and a potential avenue for synthetic diversification. The difference in the electronic environment of the C2-Br and C3-Br bonds may allow for regioselective reduction under carefully controlled conditions.

Catalytic hydrogenation is a common method for the reduction of various functional groups, including carbon-halogen bonds. vapourtec.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The choice of catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide), solvent, and reaction conditions can influence the selectivity of the reduction. It is plausible that one of the bromine atoms could be selectively removed through catalytic hydrogenation. For instance, in 4,4'-dibromo-2,2'-bipyridine, selective mono- or disubstitution can be achieved under palladium catalysis, suggesting the possibility of controlling the reactivity of multiple bromine atoms. researchgate.netresearchgate.net

Electrolytic reduction offers another powerful tool for selective dehalogenation. For example, halogenated 4-aminopicolinic acids have been selectively reduced at the 5-position in the presence of halogens at the 3- and 6-positions through electrolysis. google.com This suggests that an electrochemical approach could be developed for the selective reduction of one of the bromine atoms in this compound.

A recently developed method using a titanium catalyst (titanocene dichloride) with ammonia (B1221849) borane (B79455) as the reducing agent has shown success in the dearomative selective reduction of various N-heteroarenes, including quinolines and pyridines. chemrxiv.org This approach could potentially be adapted for the selective reduction of the pyridinone ring or one of the C-Br bonds.

The following table summarizes potential methods for the selective reduction of bromine atoms in this compound, based on analogous systems.

| Reduction Method | Potential Reagents and Conditions | Expected Selectivity | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol), room temperature and pressure | Potentially selective for one bromine based on steric/electronic factors | vapourtec.com, masterorganicchemistry.com |

| Palladium-Catalyzed Reduction | Pd catalyst, reductant (e.g., H₂, formate (B1220265) salts) | High selectivity possible depending on ligand and conditions | researchgate.net, researchgate.net |

| Electrolytic Reduction | Controlled potential electrolysis, specific cathode material | High regioselectivity achievable | google.com |

| Titanium-Catalyzed Reduction | Cp₂TiCl₂, ammonia borane | May offer unique selectivity for ring or C-Br bond reduction | chemrxiv.org |

Oxidative Transformations of the Pyridinone Ring System

The pyridinone ring system is susceptible to various oxidative transformations, which can lead to the introduction of new functional groups or the formation of more complex molecular architectures.

Oxidative coupling reactions using hypervalent iodine reagents have emerged as a mild and selective method for C-C and C-heteroatom bond formation. frontiersin.org These reagents could potentially mediate the oxidative coupling of this compound with suitable partners. For example, Dess-Martin periodinane has been used in the oxidative coupling of isoquinoline (B145761) with benzyl (B1604629) bromide. mdpi.com

Oxidative cyclization is another important transformation. For instance, 5H-chromeno[2,3-b]pyridines have been subjected to intermolecular oxidative cyclization in formic acid to yield benzo[b]chromeno[4,3,2-de] nih.govd-nb.infonaphthyridines. nih.gov This suggests that derivatives of this compound could undergo similar cyclizations to form polycyclic aromatic systems.

The oxidation of related heterocyclic systems, such as 2,3-dimethylimidazo[1,2-a]pyridin-8-amine, using agents like potassium permanganate (B83412) or hydrogen peroxide, leads to the formation of corresponding oxidized derivatives. This indicates that the pyridinone ring of this compound could be a target for oxidation, potentially leading to N-oxides or other oxidized species, depending on the oxidant and reaction conditions.

The following table outlines potential oxidative transformations for this compound.

| Oxidation Method | Potential Reagents and Conditions | Expected Product Type | Reference |

| Oxidative Coupling | Hypervalent iodine reagents (e.g., PhI(OAc)₂, DMP) | C-C or C-heteroatom bond formation | frontiersin.org, mdpi.com |

| Oxidative Cyclization | Acidic medium (e.g., formic acid), oxidizing agent | Fused polycyclic systems | nih.gov |

| Ring Oxidation | Peroxides (e.g., H₂O₂), Permanganates (e.g., KMnO₄) | N-oxides, hydroxylated derivatives |

Derivatization Strategies and Analog Synthesis Utilizing 2,3 Dibromo 1h Pyridin 4 One As a Precursor

Functionalization at Nitrogen and Oxygen Centers of 2,3-Dibromo-1H-Pyridin-4-one

The nitrogen and oxygen atoms of the this compound core are key sites for derivatization. The nitrogen atom can undergo N-alkylation and N-acylation reactions, introducing a variety of substituents. acs.orgnih.gov For instance, methylation of the nitrogen atom can be achieved using reagents like methyl iodide. nih.gov The oxygen atom, existing in equilibrium with its pyridinol tautomer, can participate in O-alkylation, such as O-benzylation, which can also serve as a protecting group strategy during multi-step syntheses. nih.gov These functionalization reactions are crucial for modifying the electronic properties and steric environment of the pyridinone scaffold, thereby influencing its reactivity in subsequent transformations.

Strategic Manipulation of Bromine Substituents for Diverse Scaffolds

The two bromine atoms at the C2 and C3 positions of the pyridinone ring offer significant opportunities for diversification through various cross-coupling reactions. beilstein-journals.orgwikipedia.orgmdpi.com The differential reactivity of these positions can be exploited for sequential and site-selective functionalization.

The strategic, stepwise replacement of the bromine atoms is a powerful tool for creating unsymmetrical and highly functionalized pyridinone derivatives. beilstein-journals.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are commonly employed for this purpose. beilstein-journals.orgwikipedia.orgmdpi.comresearchgate.net By carefully controlling the reaction conditions, including the choice of catalyst, ligands, and temperature, it is possible to selectively substitute one bromine atom while leaving the other intact for a subsequent, different coupling reaction. beilstein-journals.orgmdpi.com This sequential approach allows for the introduction of two distinct aryl, heteroaryl, or alkynyl groups, leading to a vast array of molecular architectures. beilstein-journals.orgwikipedia.orgmdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted pyridinones |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted pyridinones |

The ability to introduce various functional groups onto the pyridinone core through manipulation of the bromine substituents leads to the synthesis of multifunctionalized derivatives. nih.gov These derivatives can possess a combination of aryl, alkynyl, and other functional moieties, making them valuable intermediates for further synthetic transformations or as final target molecules in medicinal chemistry and materials science. nih.govfrontiersin.org For example, a diarylated pyridinone can be synthesized by performing a double Suzuki-Miyaura coupling reaction with an excess of an arylboronic acid. beilstein-journals.org

Combinatorial Library Design and Synthesis of this compound Analogs

The versatility of this compound as a scaffold makes it an ideal starting point for the design and synthesis of combinatorial libraries. imperial.ac.ukresearchgate.net By systematically varying the substituents at the nitrogen, oxygen, and the two bromine positions, large collections of related compounds can be generated. imperial.ac.uk This approach is particularly valuable in drug discovery, where the rapid synthesis and screening of many analogs are essential for identifying lead compounds. researchgate.netnih.gov Solid-phase organic synthesis (SPOS) can be employed to streamline the process, allowing for the parallel synthesis of numerous pyridinone derivatives. imperial.ac.uknih.gov

Development of Novel Heterocyclic Systems from this compound

Beyond simple derivatization, this compound can be utilized as a precursor for the construction of more complex, fused heterocyclic systems. researchgate.netresearchgate.netbeilstein-journals.org The reactive sites on the pyridinone ring can participate in intramolecular cyclization reactions or serve as anchor points for the annulation of additional rings. For instance, an alkynyl group introduced via a Sonogashira coupling can subsequently undergo an intramolecular cyclization to form a fused ring system. researchgate.net Similarly, functional groups introduced at the nitrogen or bromine positions can be designed to react with each other or with external reagents to build new heterocyclic frameworks, such as pyrazolo[3,4-b]pyridines or thiazolo[4,5-b]pyridines. beilstein-journals.orgmdpi.com

Theoretical and Computational Investigations on 2,3 Dibromo 1h Pyridin 4 One and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity

No specific studies using quantum chemical methods to investigate the electronic structure and reactivity of 2,3-dibromo-1H-pyridin-4-one were found.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Information regarding the use of DFT to calculate the optimized molecular geometry, bond lengths, bond angles, or electronic properties such as dipole moment and electrostatic potential for this compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions

No published FMO analyses, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound, could be retrieved. Consequently, predictions of its reaction pathways based on this method are not available.

Mechanistic Elucidation of Reactions Involving this compound

Computational studies elucidating the mechanisms of reactions where this compound is a reactant could not be found.

Transition State Analysis and Reaction Energetics

There is no available data on the analysis of transition state structures or the calculation of activation energies for reactions involving this compound.

Solvent Effects on Reaction Mechanisms through Computational Models

No research was found that specifically models the influence of different solvents on the reaction mechanisms of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational SAR studies that would link the structural features of this compound and its derivatives to their potential biological or chemical activity appear to be unpublished.

Applications of 2,3 Dibromo 1h Pyridin 4 One in Advanced Chemical Research

Role as a Precursor in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The strategic positioning of two bromine atoms on the pyridin-4-one ring makes 2,3-dibromo-1H-pyridin-4-one a highly adaptable precursor for the synthesis of intricate molecular architectures, particularly in the realm of natural product synthesis and the development of pharmaceutical scaffolds. The differential reactivity of the bromine atoms can be exploited in sequential cross-coupling reactions, enabling the regioselective introduction of various substituents. This controlled functionalization is a key strategy in the construction of complex heterocyclic systems that form the core of many biologically active compounds.

For instance, the pyridinone moiety is a common feature in a variety of alkaloids, including marine bromopyrrole alkaloids, which exhibit a wide range of medicinal properties. researchgate.netarabjchem.org While direct total syntheses of specific natural products commencing from this compound are not extensively documented in readily available literature, the principles of its application can be inferred from the broader field of pyridinone chemistry in medicinal applications. nih.gov The ability to perform site-selective Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions on di-halogenated pyridines allows for the stepwise construction of highly substituted pyridine (B92270) and pyridinone derivatives. This methodology is central to creating libraries of compounds for drug discovery, where the pyridinone scaffold can serve as a bioisostere for other functional groups, enhancing pharmacological properties. nih.gov

The synthesis of kinase inhibitors is a notable area where pyridinone-based scaffolds are of significant interest. nih.gov The structural framework provided by this compound can be elaborated through sequential coupling reactions to generate molecules with the precise three-dimensional arrangement required for potent and selective inhibition of specific kinases, which are crucial targets in cancer therapy and other diseases.

Utility in the Development of Advanced Materials

The inherent properties of this compound, including its rigid heterocyclic structure and the potential for extensive functionalization, make it an attractive candidate for the development of advanced materials with tailored properties.

Incorporation into Functional Polymers and Supramolecular Assemblies

The di-bromo functionality of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. Through techniques such as polycondensation or cross-coupling polymerization, this compound can be incorporated into the backbone of polymers. The resulting materials can exhibit enhanced thermal stability and specific electronic properties due to the presence of the pyridinone ring. The bromine atoms also provide handles for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the pyridinone N-H and carbonyl groups, along with the potential for halogen bonding from the bromine substituents, enable the formation of well-defined, self-assembled structures. These non-covalent interactions can direct the assembly of molecules into complex architectures such as sheets, ribbons, or porous networks. Such ordered arrangements are of interest for applications in areas like crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.

Design of Optical and Electronic Materials

The π-conjugated system of the pyridinone ring, which can be extended through substitution at the bromine positions, is a key feature for its application in optical and electronic materials. By introducing chromophoric or electronically active groups via cross-coupling reactions, it is possible to create molecules with specific absorption and emission properties. These tailored photophysical characteristics are desirable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. mdpi.com

The development of magneto-optical thin films and integrated photonic devices represents another area where functionalized heterocyclic compounds are finding application. rsc.org While specific examples detailing the use of this compound in these applications are emerging, the fundamental properties of the pyridinone core suggest its potential for contributing to the creation of materials with novel magneto-optical effects. The ability to precisely control the molecular structure through derivatization of the dibrominated precursor is crucial for tuning these advanced material properties.

Applications in Sensing and Molecular Recognition Systems

The pyridinone scaffold is a well-established platform for the design of chemosensors due to its ability to coordinate with various analytes and signal these binding events through changes in its photophysical properties.

Design of Chemosensors for Specific Analytes

Derivatives of this compound can be designed to act as selective chemosensors for a variety of analytes, including metal ions and anions. By introducing appropriate recognition moieties at the bromine positions, it is possible to create a binding pocket that is specific for a target analyte. Upon binding, the electronic structure of the pyridinone core is perturbed, leading to a detectable change in its fluorescence or absorption spectrum. For example, the introduction of ligands capable of chelating metal ions can lead to sensors that exhibit a "turn-on" or "turn-off" fluorescent response in the presence of specific cations.

The following table summarizes the application of pyridinone-based compounds in the design of chemosensors for different analytes:

| Analyte | Sensing Mechanism | Reference |

| Metal Ions | Chelation-enhanced fluorescence/quenching | General Principle |

| Anions | Hydrogen bonding interactions | General Principle |

Exploration of Binding Selectivity and Mechanism

The selectivity of a chemosensor based on this compound is determined by the nature of the substituent groups introduced at the bromine positions. By carefully designing the size, shape, and electronic properties of the binding site, it is possible to achieve high selectivity for a particular analyte over other competing species. For instance, the use of hard or soft donor atoms in the recognition moiety can be used to target hard or soft metal ions, respectively, based on the principles of Hard and Soft Acids and Bases (HSAB) theory.

The mechanism of analyte binding can be investigated using a variety of spectroscopic techniques, including UV-Vis and fluorescence spectroscopy, as well as nuclear magnetic resonance (NMR) titration experiments. These studies provide insights into the stoichiometry of the host-guest complex, the binding constant, and the specific interactions that are responsible for the recognition event. This fundamental understanding is crucial for the rational design of next-generation sensors with improved sensitivity and selectivity.

Interactions with Biological Systems: Mechanistic and Design Principles

The study of how a compound like this compound interacts with biological systems is a cornerstone of medicinal chemistry and chemical biology. This involves identifying its molecular targets, understanding the relationship between its chemical structure and biological activity, and leveraging this knowledge to design new tools for research.

To understand the biological effects of this compound, a primary step would be to identify its molecular target(s) within a biological system, such as proteins or nucleic acids. Various experimental and computational techniques are employed for this purpose.

Hypothetical Molecular Targets: Given the pyridin-4-one scaffold, which is present in numerous biologically active compounds, potential targets could include enzymes like kinases, phosphodiesterases, or metalloenzymes. The bromine substituents could influence binding through halogen bonding or by modifying the electronic properties of the pyridinone ring.

Binding Mode Analysis: Once a target is identified, the precise interactions between this compound and the target would be investigated. This could involve:

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution, three-dimensional view of the binding site, revealing specific contacts such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds involving the bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can provide information about the binding interface and conformational changes in both the compound and the target protein upon binding.

Computational Modeling and Docking: In the absence of experimental structures, molecular docking simulations can predict the likely binding pose of the compound within the active site of a target. These models are often guided by existing knowledge of related ligands. For instance, a docking study would assess how the dibrominated pattern on the pyridinone ring fits into the target's binding pocket and how the bromine atoms might interact with specific amino acid residues.

A hypothetical binding mode is illustrated in the interactive table below, showcasing potential interactions with a generic kinase active site.

| Interaction Type | Ligand Atom/Group | Protein Residue (Hypothetical) |

| Hydrogen Bond | Pyridinone Oxygen | Backbone NH of Alanine |

| Hydrogen Bond | Pyridinone NH | Side chain of Aspartic Acid |

| Halogen Bond | Bromine at C2 | Carbonyl oxygen of Leucine |

| Hydrophobic Interaction | Pyridinone Ring | Phenylalanine, Valine |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, this would involve synthesizing and testing a series of analogues to understand the contribution of each part of the molecule to its biological activity.

Key Structural Modifications and Their Rationale:

Position of Bromine Atoms: The biological activity of isomers with bromine atoms at different positions on the pyridinone ring would be compared to determine if the 2,3-substitution pattern is optimal.

Nature of Halogen: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) or with non-halogen substituents would reveal the importance of the size, electronegativity, and halogen-bonding potential of the substituents at these positions.

Modifications of the Pyridinone Core: Alterations to the pyridinone ring itself, such as N-alkylation or substitution at other available positions, would provide insights into the required pharmacophore.

The findings from such a study would be compiled into a SAR table, as exemplified below for a hypothetical series of analogues targeting a specific enzyme.

| Compound | R1 | R2 | IC50 (nM) |

| This compound | Br | Br | Value to be determined |

| Analogue 1 | H | Br | Value to be determined |

| Analogue 2 | Br | H | Value to be determined |

| Analogue 3 | Cl | Cl | Value to be determined |

| Analogue 4 | F | F | Value to be determined |

| Analogue 5 | Me | Me | Value to be determined |

A well-characterized molecule can be developed into a biological probe to study cellular processes. The design of such probes based on the this compound scaffold would be guided by its known (or hypothesized) biological activity and SAR.

Types of Biological Probes and Design Considerations:

Fluorescent Probes: By attaching a fluorophore to a non-critical position of the this compound molecule (as determined by SAR), a fluorescent probe could be created. This would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy.

Affinity-Based Probes: An affinity probe could be designed by incorporating a reactive group or a photoactivatable moiety. This would enable the covalent labeling and subsequent identification of the molecular target(s) from complex biological samples.

Biotinylated Probes: Attaching a biotin (B1667282) tag would facilitate the purification and enrichment of the target protein from cell lysates for subsequent identification by mass spectrometry.

The design of these probes would require careful consideration of the linker used to attach the functional group to ensure that the binding affinity of the core molecule is not significantly compromised. The bromine atoms could also serve as handles for chemical modification, although their reactivity would need to be carefully controlled.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation of 2,3 Dibromo 1h Pyridin 4 One Systems

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,3-dibromo-1H-pyridin-4-one, a single-crystal X-ray diffraction analysis would provide unequivocal evidence of its molecular structure, confirming the positions of the bromine substituents and elucidating the conformational details of the pyridinone ring.

The analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. Key structural parameters, such as the C=O, C-N, C-C, and C-Br bond lengths, can be compared to values from related structures to understand the electronic effects of the substituents on the pyridinone core. The planarity of the ring system can be quantitatively assessed, and any subtle deviations can be analyzed.

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, providing critical insights into intermolecular interactions. For this compound, this would include the characterization of hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. The analysis could also identify other non-covalent interactions, such as π-π stacking between the pyridinone rings or potential halogen bonding involving the bromine atoms, which influence the solid-state properties of the compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Feature | Structural Insight |

| Crystal System | Monoclinic or Orthorhombic | Defines the symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Describes the symmetry elements within the crystal. |

| C4=O Bond Length | ~1.24 Å | Confirms the double bond character of the carbonyl group. |

| C2-Br Bond Length | ~1.88 Å | Typical C(sp²)-Br bond distance. |

| C3-Br Bond Length | ~1.89 Å | Typical C(sp²)-Br bond distance. |

| N1-H···O4 Hydrogen Bond | ~2.8 Å (N···O distance) | Confirms intermolecular hydrogen bonding network. |

| Ring Planarity | Near-planar | Expected for the conjugated pyridinone system. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Solution-Phase Structural Studies

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is unparalleled for elucidating the structure and dynamics of molecules in solution. For this compound and its complex derivatives, advanced NMR techniques are indispensable.

One-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, but for definitive assignment, especially in more complex derivatives, multi-dimensional (2D) NMR is essential. nih.govmdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish through-bond proton coupling networks. In the parent this compound, this would reveal a cross-peak between the protons at the 5- and 6-positions, confirming their adjacent relationship. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the C-5/H-5 and C-6/H-6 pairs. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying connectivity across two or three bonds, allowing the full carbon skeleton to be mapped. It provides definitive evidence for the placement of substituents on the pyridinone ring. For instance, the H-6 proton would show a correlation to the C-2 carbon, and the H-5 proton would show a correlation to the C-3 carbon, confirming the 2,3-dibromo substitution pattern. Correlations from both H-5 and H-6 to the C-4 carbonyl carbon would further solidify the assignments. mdpi.com

Table 2: Predicted NMR Data and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| N-H | 11.0 - 13.0 (broad) | - | C-2, C-6 |

| C-2 | - | ~115 | - |

| C-3 | - | ~108 | - |

| C-4 | - | ~175 | - |

| C-5 | ~7.8 (d) | ~140 | C-3, C-4, C-6 |

| C-6 | ~7.6 (d) | ~125 | C-2, C-4, C-5 |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic data and identifying transient intermediates. The synthesis of this compound from 4-pyridone involves a stepwise bromination process. cdnsciencepub.com This reaction can be monitored by periodically acquiring ¹H NMR spectra of the reaction mixture.

Initially, the spectrum would show signals corresponding to 4-pyridone. As the reaction progresses, these signals would decrease in intensity, while new signals corresponding to a monobrominated intermediate (e.g., 3-bromo-1H-pyridin-4-one) would appear. Subsequently, the signals for the monobromo-intermediate would diminish as the signals for the final this compound product emerge and grow. By integrating the characteristic signals over time, the concentration of each species can be determined, allowing for a detailed kinetic analysis of the reaction. Furthermore, advanced techniques like ⁷⁹Br NMR could be employed to monitor the consumption of the brominating agent or the formation of bromide ions, offering another dimension to the mechanistic investigation. nih.gov

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Delineation

Mass spectrometry is a vital technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. libretexts.orglibretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This pattern provides unambiguous confirmation of the presence of two bromine atoms in the molecule.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, offering structural clues. chemguide.co.uk Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: [M-Br]⁺

Loss of carbon monoxide: [M-CO]⁺•

Sequential loss of bromine and CO: [M-Br-CO]⁺

Loss of HBr: [M-HBr]⁺•

During synthesis, MS can be used to delineate the reaction pathway by identifying intermediates. Analysis of the reaction mixture by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could detect the molecular ion of the monobrominated intermediate, confirming its role in the reaction sequence leading to the final dibrominated product.

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₃Br₂NO)

| Ion/Fragment | Calculated m/z (for ⁷⁹Br) | Isotopic Pattern (m/z) | Description |

| [M]⁺• (Molecular Ion) | 250.85 | 250.8, 252.8, 254.8 | Confirms molecular formula and dibromination. |

| [M-Br]⁺ | 171.95 | 172.0, 174.0 | Loss of one bromine radical. |

| [M-CO]⁺• | 222.85 | 222.8, 224.8, 226.8 | Loss of neutral carbon monoxide. |

| [M-Br-CO]⁺ | 143.95 | 144.0, 146.0 | Sequential loss of Br and CO. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Studies

For this compound, key vibrational modes would include:

N-H Stretching: A broad absorption band in the IR spectrum, typically observed between 3100 and 3300 cm⁻¹, is characteristic of the N-H group involved in intermolecular hydrogen bonding.

C=O Stretching: A very strong and sharp band in the IR spectrum, expected around 1640-1680 cm⁻¹, corresponds to the carbonyl group. The position of this band is sensitive to hydrogen bonding and electronic effects from the ring substituents.

Ring C=C/C=N Stretching: A series of bands in the 1500-1650 cm⁻¹ region are characteristic of the conjugated ring system. mq.edu.au

C-H Bending: In-plane and out-of-plane bending modes for the two remaining aromatic C-H bonds would be observed.

C-Br Stretching: Absorptions corresponding to the C-Br stretching vibrations would be found in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of these bands provides direct evidence of bromination.

These techniques are also valuable for mechanistic studies. For example, during a reaction, the disappearance of C-H bending modes of the starting material and the appearance of C-Br stretching modes can be monitored to follow the progress of bromination. Changes in the C=O stretching frequency can indicate interactions with catalysts or changes in the intermolecular bonding environment.

Table 4: Principal Vibrational Modes for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretch | IR | 3100 - 3300 | Broad, indicates H-bonding. |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Stretching of C5-H and C6-H bonds. |

| C=O Stretch (Amide I) | IR | 1640 - 1680 | Strong absorption, characteristic of the ketone. |

| C=C/C=N Ring Stretches | IR, Raman | 1500 - 1650 | Multiple bands from the pyridinone ring. |

| C-H Bending | IR | 800 - 1200 | In-plane and out-of-plane deformations. |

| C-Br Stretch | IR, Raman | 500 - 700 | Confirms the presence of carbon-bromine bonds. |

Future Research Directions and Emerging Opportunities for 2,3 Dibromo 1h Pyridin 4 One Chemistry

Development of Novel Catalytic Methods for Selective Transformations

The presence of two distinct carbon-bromine bonds in 2,3-dibromo-1H-pyridin-4-one presents both a challenge and an opportunity for selective functionalization. Future research will undoubtedly focus on the development of sophisticated catalytic systems that can differentiate between the C2-Br and C3-Br positions, enabling the sequential and site-selective introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be a major focus. core.ac.uklibretexts.orgyoutube.com Innovations in ligand design will be crucial for modulating the reactivity of the palladium catalyst, thereby achieving higher selectivity. For instance, the development of ligands that can sterically or electronically discriminate between the two bromine atoms could allow for the selective coupling at either the C2 or C3 position. Furthermore, exploring alternative transition metals, such as nickel or copper, could offer complementary selectivity and reactivity profiles. A key goal will be to develop catalytic systems that allow for orthogonal functionalization, where one bromine atom can be selectively reacted while the other remains available for a subsequent, different transformation.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Target Selectivity | Potential Advantages |

| Palladium with bulky phosphine (B1218219) ligands | C2-selective coupling | Steric hindrance directs coupling away from the more hindered C3 position. |

| Nickel with electron-rich ligands | C3-selective coupling | Different coordination geometry and electronic properties may favor the C3 position. |

| Dual-catalyst systems | Sequential one-pot functionalization | Enables the introduction of two different groups in a single operation. |

Exploration of Unconventional Reactivity Pathways

Beyond traditional cross-coupling reactions, future research is expected to delve into more unconventional methods for activating and functionalizing the this compound scaffold. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forging new bonds under mild conditions. princeton.edunih.govnih.govsemanticscholar.org The application of photoredox catalysis to this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of pyridyl radicals via photoredox catalysis could facilitate additions to alkenes and alkynes, opening up new avenues for the synthesis of complex derivatives. nih.gov

Another promising area is C-H activation, which involves the direct functionalization of carbon-hydrogen bonds. nih.govresearchgate.netnih.gov While the bromine atoms are the most reactive sites, the development of catalytic systems that can selectively activate the C-H bonds of the pyridinone ring would provide a powerful new tool for molecular diversification. This could involve the use of directing groups to guide the catalyst to a specific C-H bond, allowing for precise and predictable functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to larger-scale production is a critical aspect of chemical research. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netunimi.itnih.gov The integration of the synthesis and functionalization of this compound into flow chemistry platforms represents a significant future opportunity.

A flow microreactor system has already been successfully employed for the Br/Li exchange reaction of 2,3-dibromopyridine, a closely related compound, without the need for cryogenic conditions that are typically required in batch processes. researchgate.net This demonstrates the potential of flow chemistry to enable challenging reactions in a more practical and scalable manner. Future work will likely focus on developing integrated flow systems that allow for the multi-step synthesis and diversification of this compound derivatives in a fully automated fashion. Such platforms could significantly accelerate the discovery and development of new drug candidates and functional materials.

Computational Design of Next-Generation Dibromopyridinone-Based Materials

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in the design of new molecules with tailored properties. researchgate.netmdpi.comrsc.org In the context of this compound, computational methods can be employed to predict the electronic, optical, and material properties of its derivatives. Density Functional Theory (DFT) studies, for example, can provide insights into the molecular structure and electronic spectra of dihydropyridin-4-ones, which can guide the design of new materials with specific absorption and emission characteristics. researchgate.net

By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with promising properties for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of new functional materials, reducing the time and resources required for experimental work.

Deepening Mechanistic Understanding of Biological Interactions at the Atomic Level

The pyridinone scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. frontiersin.orgnih.govmdpi.combohrium.comnih.gov A key future research direction will be to gain a deeper understanding of how this compound-based molecules interact with their biological targets at the atomic level. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to proteins and other biomolecules. amazonaws.comnih.govresearchgate.netbohrium.com

These computational studies can help to elucidate the key interactions that are responsible for the biological activity of these compounds and can guide the design of more potent and selective inhibitors. For example, by understanding how a particular derivative binds to the active site of an enzyme, researchers can design new analogs with improved binding affinity and, consequently, enhanced therapeutic efficacy. This iterative cycle of computational design, chemical synthesis, and biological evaluation will be crucial for the development of the next generation of drugs based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for 2,3-dibromo-1H-pyridin-4-one, and how can purity be validated?

Methodological Answer:

The synthesis typically involves bromination of 1H-pyridin-4-one derivatives. For regioselective bromination, controlled addition of brominating agents (e.g., NBS or Br₂ in DMF) at low temperatures (0–5°C) is critical to avoid over-bromination. Post-synthesis, purity can be validated via:

- ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted intermediates .

- HPLC-MS to quantify impurities (<2% threshold).

- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation, using programs like SHELXL .

Basic: How should researchers characterize the electronic effects of bromine substituents in this compound?

Methodological Answer:

Electronic effects can be analyzed via:

- UV-Vis spectroscopy to study absorption shifts caused by bromine's electron-withdrawing effects.

- DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution and predict reactivity .

- Cyclic voltammetry to measure redox potentials, reflecting bromine’s influence on the pyridinone core .

Advanced: How can regioselectivity challenges in bromination be addressed to avoid competing 2,4- or 2,5-dibromo byproducts?

Methodological Answer:

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 2- and 3-positions .

- Temperature control : Slow addition at ≤5°C minimizes kinetic byproducts.

- Precursor functionalization : Introducing directing groups (e.g., -NH₂) prior to bromination can enhance selectivity. Post-synthesis, LC-MS/MS helps identify and quantify competing isomers .

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). To reconcile:

- Variable-temperature NMR probes tautomeric equilibria in solution.

- Complementary techniques : Pair X-ray data (SHELX refinement ) with solid-state NMR to confirm static solid-state structures.

- Computational modeling : Compare DFT-optimized geometries with experimental data to identify dominant conformers .

Advanced: How can structure-activity relationships (SAR) guide modifications of this compound for pharmacological applications?

Methodological Answer:

SAR studies require:

- Systematic derivatization : Replace bromines with -Cl, -F, or -CH₃ to assess steric/electronic impacts.

- In vitro assays : Test cytotoxicity and target binding (e.g., kinase inhibition) across analogs.

- Molecular docking : Map interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity trends .

Advanced: What are best practices for handling discrepancies in reaction yields reported across literature?

Methodological Answer:

Yield variations often stem from:

- Catalyst purity : Trace metal contaminants (e.g., Fe³⁺) can alter bromination efficiency.

- Reproducibility protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere conditions.

- Open data practices : Share raw spectral and chromatographic data to enable cross-validation, addressing biases noted in qualitative research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.